3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate
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Overview
Description
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, isoindole, triazole, and naphthyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the piperidine and isoindole derivatives. These intermediates are then subjected to various coupling reactions, including peptide coupling and reductive amination, to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings .
Scientific Research Applications
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes, such as protein degradation or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A compound with a similar isoindole structure, used as an immunomodulatory drug.
Lenalidomide: Another thalidomide derivative with enhanced therapeutic properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Uniqueness
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate is unique due to its complex structure, which allows for multiple points of interaction with molecular targets. This complexity enhances its potential as a versatile tool in scientific research and drug development .
Properties
Molecular Formula |
C39H30ClN9O7 |
---|---|
Molecular Weight |
772.2 g/mol |
IUPAC Name |
3-[1-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate |
InChI |
InChI=1S/C39H30ClN9O7/c40-22-4-1-5-23(17-22)42-35-26-13-14-41-18-28(26)25-10-9-21(16-30(25)44-35)39(55)56-15-3-6-24-19-48(47-46-24)20-33(51)43-29-8-2-7-27-34(29)38(54)49(37(27)53)31-11-12-32(50)45-36(31)52/h1-2,4-5,7-10,13-14,16-19,31H,3,6,11-12,15,20H2,(H,42,44)(H,43,51)(H,45,50,52) |
InChI Key |
VVGBUCANMNSCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN4C=C(N=N4)CCCOC(=O)C5=CC6=C(C=C5)C7=C(C=CN=C7)C(=N6)NC8=CC(=CC=C8)Cl |
Origin of Product |
United States |
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